n-Methyl-4-(p-formylstyryl)pyridinium methylsulfate

Screen printing photoresist Photoinitiator sensitivity Diazo alternative

Diazo-sensitized emulsions require on-site mixing, suffer dark-reaction instability, and deliver slow exposure. SBQ (CAS 74401-04-0) enables in-house PVA-SbQ synthesis for single-component, water-developable photoresists with 12-18 month formulated shelf life. • 3-5× faster stencil exposure vs. diazo emulsions; 90× photosensitivity advantage over dichromate/PVA • Aldehyde-functionalized for covalent PVA grafting via acid-catalyzed acetalization; target 1.3-2.6 mol% SbQ density • ≥98% assay; absorbance ≤1.300 at 10 ppm/343 nm; enables chromium-free, all-aqueous processing

Molecular Formula C16H17NO5S
Molecular Weight 335.4 g/mol
CAS No. 74401-04-0
Cat. No. B1610510
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namen-Methyl-4-(p-formylstyryl)pyridinium methylsulfate
CAS74401-04-0
Molecular FormulaC16H17NO5S
Molecular Weight335.4 g/mol
Structural Identifiers
SMILESC[N+]1=CC=C(C=C1)C=CC2=CC=C(C=C2)C=O.COS(=O)(=O)[O-]
InChIInChI=1S/C15H14NO.CH4O4S/c1-16-10-8-14(9-11-16)3-2-13-4-6-15(12-17)7-5-13;1-5-6(2,3)4/h2-12H,1H3;1H3,(H,2,3,4)/q+1;/p-1/b3-2+;
InChIKeyHQMZBKRNRWIDME-SQQVDAMQSA-M
Commercial & Availability
Standard Pack Sizes25 g / 1 kg / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

n-Methyl-4-(p-formylstyryl)pyridinium methylsulfate: Water-Soluble Photoinitiator and Crosslinker


n-Methyl-4-(p-formylstyryl)pyridinium methylsulfate (CAS 74401-04-0), commonly designated SBQ or FSbQ, is a formylstyrylpyridinium salt belonging to the styrylpyridinium (SbQ) class of water-soluble, photodimerizable diarylethene derivatives [1]. This compound undergoes a reversible [2+2] photocycloaddition under 365 nm UV irradiation to form non-fluorescent cyclobutane dimers, which can be photocleaved back to monomers at 254 nm [1]. The formyl substituent enables covalent grafting onto poly(vinyl alcohol) (PVA) via acid-catalyzed acetalization, producing PVA-SbQ, the foundational material for water-developable photoresists, screen printing emulsions, enzyme-immobilization matrices, and dual-tone lithography platforms [2].

Why Generic Substitution Fails: Structural Prerequisites for Grafting and Photodimerization


The formyl (-CHO) group at the para position of the styryl moiety is not a passive spectator but the critical functional handle that enables acid-catalyzed acetalization with PVA hydroxyl groups, covalently tethering the photoreactive SbQ unit to the polymer backbone [1]. Closest structural analogs lacking this aldehyde—such as DASPMI (4-(4-dimethylaminostyryl)-N-methylpyridinium iodide), which carries a dimethylamino group—cannot undergo this grafting reaction and are restricted to solution-phase fluorescent staining applications . Within the photocrosslinkable class, substitution of the pyridinium core with a quinolinium ring (yielding styrylquinolinium, OQQ) reduces photodimerization quantum efficiency by approximately two- to threefold, while replacement with older dichromate or diazo sensitizers introduces toxic metal handling, dark-reaction instability, and substantially lower photosensitivity [2]. Thus, CAS 74401-04-0 occupies a uniquely intersectional position: only this specific substitution pattern provides the combination of water-solubilizing methylsulfate counterion, PVA-graftable aldehyde functionality, and high-efficiency styrylpyridinium photochemistry demanded by water-processable photoresist and biosensor platforms.

Quantitative Differentiation Against Closest Comparators


Exposure Speed vs. Diazo-Sensitized Emulsions

PVA-SbQ emulsions formulated with n-methyl-4-(p-formylstyryl)pyridinium methylsulfate as the sole sensitizer achieve exposure speeds 3 to 5 times faster than conventional diazo-sensitized emulsions under standard UV exposure conditions [1]. This differential is consistent across multiple commercial PVA-SbQ emulsion product lines, which report exposure times reduced to approximately 20–33% of those required for diazo-based systems [1]. The pre-sensitized, single-component nature of SBQ formulations further eliminates the mixing step required for binary diazo powder sensitization, which introduces variability and pot-life limitations .

Screen printing photoresist Photoinitiator sensitivity Diazo alternative

Photodimerization Quantum Efficiency vs. Styrylquinolinium

In a seminal quantitative study by Ichimura (1987), the quantum efficiency (Φ) for intermolecular photodimerization of pendant SbQ groups in PVA films was determined to be 0.31–0.37, compared with only 0.10–0.17 for the analogous styrylquinolinium (OQQ) system under identical monochromatic irradiation conditions [1]. This 2.2–3.7-fold advantage in photochemical efficiency means that PVA-SbQ achieves equivalent crosslink density with substantially lower photosensitive group content (effective even below 1 mol% SbQ substitution) or lower UV dose, a phenomenon described as 'anomalously high photosensitivity' [1].

Photocrosslinking quantum yield Styrylpyridinium vs styrylquinolinium Photoresist design

Photosensitivity vs. Dichromated PVA Reference

Park et al. (1996) quantified the relative photosensitivity of PVA-SbQ using the gray scale (GS) method. A PVA-SbQ sample containing 2.63 mol% SbQ (high molecular weight PVA substrate, MW = 77,000–79,000 g/mol) exhibited 90 times greater sensitivity than the ammonium dichromate/PVA reference photosensitive system [1]. The same study demonstrated that relative sensitivity increased monotonically with SbQ content and decreased with lower PVA molecular weight, providing formulation guidance for sensitivity optimization [1].

Photosensitivity benchmark Dichromate replacement CRT phosphor patterning

Enzyme Loading Efficiency vs. Glutaraldehyde Crosslinking

Silva Nunes et al. (2004) conducted a direct comparative study of acetylcholinesterase (AChE) immobilization methods on screen-printed electrodes. Immobilization via photopolymerization with PVA-SbQ required only 0.7–1.0 mUA of AChE per electrode, whereas covalent crosslinking with glutaraldehyde demanded approximately 80 mUA per electrode to achieve comparable chronoamperometric current responses [1]. The PVA-SbQ method also delivered superior detection limits for N-methylcarbamate insecticides (10⁻⁹ to 8×10⁻⁹ M, equivalent to 0.2–1.5 ppb) with a coefficient of variation of 6.5% [1].

Biosensor fabrication Enzyme immobilization Acetylcholinesterase Pesticide detection

Photoreversible Dual-Tone Patterning Capability

Kim et al. (2026) demonstrated that PVA-SbQ films undergo efficient [2+2] photodimerization under 365 nm irradiation, reaching a photodimerization degree (PDD) of ~91.3%, and subsequent photocleavage of the cyclobutane ring under deep UV (220–260 nm) exposure with a photocleavage degree (PCD) of ~51.3%, enabling partial recovery of the original state [1]. This photoreversibility is unique to the styrylpyridinium [2+2] cycloaddition mechanism; neither diazo-sensitized nor dichromate-sensitized PVA systems offer any photochemical reversibility, as their crosslinking proceeds via irreversible decomposition pathways [2]. The authors exploited this property to fabricate well-resolved negative-type, positive-type, and complex square-type patterns from a single 10 wt% aqueous PVA-SbQ formulation by simply modulating UV exposure conditions [1].

Dual-tone photoresist Photoreversible crosslinking Water-processable lithography

Procurement-Driven Application Scenarios


High-Throughput Screen Printing Stencil Fabrication

Screen printing operations transitioning from diazo-sensitized emulsions to PVA-SbQ-based photopolymer emulsions can reduce stencil exposure time by a factor of 3–5× [1]. This throughput gain is supported by the quantitative exposure-speed evidence in Section 3, Evidence Item 1. The pre-sensitized, single-component nature of SBQ emulsions eliminates on-site sensitizer mixing, reduces operator error, and extends formulated emulsion shelf life to 12–18 months at room temperature vs. hours-to-days for mixed diazo emulsions [2]. Procurement of high-purity SBQ powder (CAS 74401-04-0, ≥98% assay, absorbance ≤1.300 at 10 ppm/343 nm ) enables in-house PVA-SbQ synthesis with controlled SbQ grafting density (target 1.3–2.6 mol%) to balance photosensitivity with water solubility for specific ink systems.

Chromium-Free Photoresist for Microfabrication

The 90× photosensitivity advantage of PVA-SbQ over ammonium dichromate/PVA (Section 3, Evidence Item 3) positions CAS 74401-04-0 as the key raw material for chromium-free, water-developable photoresists in CRT/LCD phosphor patterning, shadow mask fabrication, and printed circuit board lithography [1]. Unlike dichromate systems, which generate toxic Cr(VI) waste streams and suffer from dark-reaction instability, PVA-SbQ resists are fully water-processable—coat, expose, and develop steps use only water—eliminating organic solvent handling and disposal costs while complying with increasingly stringent environmental regulations [2].

Enzyme Biosensor Manufacturing for Pesticide Monitoring

For laboratories and manufacturers developing acetylcholinesterase-based amperometric biosensors for organophosphate and carbamate pesticide detection, the 80× reduction in enzyme loading achieved with PVA-SbQ photopolymerization vs. glutaraldehyde crosslinking (Section 3, Evidence Item 4) directly reduces unit sensor cost [1]. The photocurable PVA-SbQ matrix further enables mask-based spatial patterning of enzyme layers on multi-electrode arrays, supporting multiplexed sensor fabrication. The water-based processing eliminates organic solvent denaturation of the entrapped enzyme, preserving activity during manufacturing [1].

Dual-Tone Photolithography for Advanced Patterning

The photoreversible [2+2] cycloaddition chemistry of the SbQ moiety—achieving 91.3% photodimerization under 365 nm and 51.3% photocleavage under 220–260 nm DUV (Section 3, Evidence Item 5)—enables a single PVA-SbQ resist layer to function as both negative-tone and positive-tone resist depending on exposure sequence [1]. This dual-tone capability, unique among water-processable photoresists, supports advanced lithographic workflows where both tone polarities are required on the same substrate, eliminating the need for two separate resist systems. The all-aqueous processing aligns with sustainable semiconductor manufacturing initiatives [2].

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